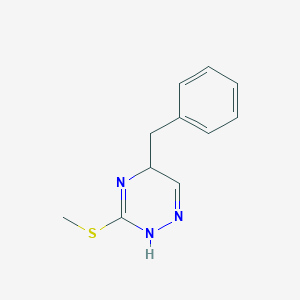
1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or amidine compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio and phenylmethyl groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: The parent compound without the methylthio and phenylmethyl groups.
2,4-Diamino-1,3,5-triazine: Known for its use in herbicides.
6-Chloro-1,3,5-triazine-2,4-diamine: Another triazine derivative with distinct chemical properties.
Uniqueness
1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- is unique due to the presence of both the methylthio and phenylmethyl groups, which impart specific chemical reactivity and potential biological activities. These functional groups can enhance its solubility, stability, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
832686-77-8 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
5-benzyl-3-methylsulfanyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C11H13N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14) |
Clave InChI |
ZDGVMLUSZWRQIS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(C=NN1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



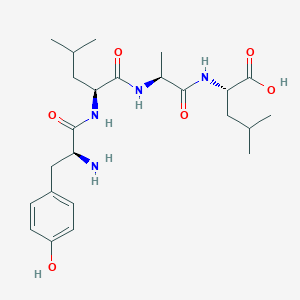
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
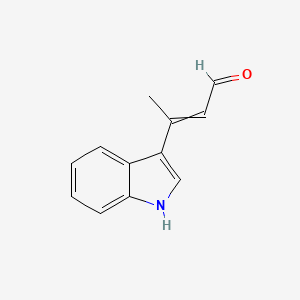
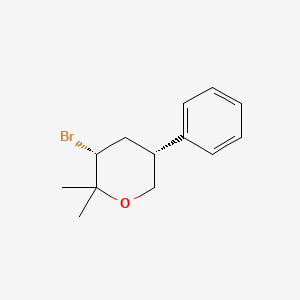

![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
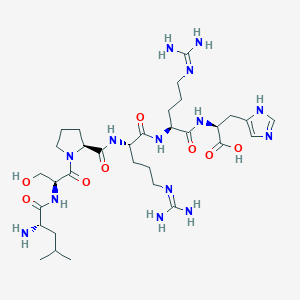
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
